molecular formula C8H10ClNO B065064 (S)-2-amino-1-(3-chlorophenyl)ethanol CAS No. 168112-89-8

(S)-2-amino-1-(3-chlorophenyl)ethanol

Cat. No. B065064
M. Wt: 171.62 g/mol
InChI Key: STJIXOUDTUPEEL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds like 2-(4-Chlorophenyl)ethanol has been achieved through esterification and reduction from the corresponding acetic acid derivatives. For instance, esterification at room temperature followed by reduction at elevated temperatures can yield the product with high efficiency (Yang Lirong, 2007). While this particular synthesis focuses on a slightly different compound, the methodology can be adapted for the synthesis of (S)-2-amino-1-(3-chlorophenyl)ethanol by introducing appropriate amino substituents.

Molecular Structure Analysis

While specific studies on the molecular structure of (S)-2-amino-1-(3-chlorophenyl)ethanol are not directly cited, analogous structures can be studied for understanding. Typically, these compounds' molecular structures are characterized using techniques like NMR (nuclear magnetic resonance) and MS (mass spectrometry) to confirm the presence of the desired functional groups and overall molecular framework.

Chemical Reactions and Properties

The chemical reactions involving (S)-2-amino-1-(3-chlorophenyl)ethanol would generally involve its amino and hydroxyl groups. These functional groups allow it to participate in reactions such as acylation, phosphorylation, and the formation of esters and amides. While specific reactions for this compound are not detailed, analogous compounds exhibit reactivity that suggests (S)-2-amino-1-(3-chlorophenyl)ethanol can serve as an intermediate in synthesizing biologically active molecules, particularly in asymmetric synthesis, where its chiral nature is crucial (Hamada et al., 2001).

Scientific Research Applications

  • Pharmaceutical Intermediates :

    • (R)-2-Chloro-1-(3-chlorophenyl)ethanol is used as a key pharmaceutical intermediate in synthesizing β-adrenoceptor receptor (β-AR) agonists. The asymmetric reduction of its ketone form to produce (R)-2-chloro-1-(3-chlorophenyl)ethanol with high yield and enantiomeric excess (ee) is crucial (Ni, Zhang, & Sun, 2012).
    • (S)-1-(2-chlorophenyl)ethanol is another key intermediate, notably used in the synthesis of L-cloprenaline, a compound for relieving asthma symptoms. Its efficient synthesis with high enantiomeric excess is studied using the submerged culture of Alternaria alternata isolates (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).
  • Biochemical Research :

    • Studies have been conducted on the preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol, a precursor of β3-adrenergic receptor agonists, using enzymatic catalysis with high enantioselectivity and yield. This research is critical for the development of more efficient and eco-friendly synthesis methods for pharmaceuticals (Xia, Lin, & Chen, 2012).
  • Cancer Research :

    • The compound (S)-1-(2-chlorophenyl)ethanol is identified as a crucial chiral intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. Research on scaling up its bioproduction and optimizing the process for economic efficiency has been conducted to support its use in large-scale drug manufacturing (Eixelsberger, Woodley, Nidetzky, & Kratzer, 2013).
  • Enzyme Research :

    • Enzymes like ketoreductases play a significant role in the asymmetric reduction of ketones to produce chiral alcohols like (S)-2-chloro-1-(3-chlorophenyl)ethanol. Studies on the purification, cloning, and optimization of these enzymes contribute to the understanding of biocatalysis and its application in pharmaceutical synthesis (Hanson, Goldberg, Goswami, Tully, & Patel, 2005).
  • Biocatalysis :

    • Research on the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl)ethanol, an intermediate for the drug ticagrelor, has been conducted. The study focuses on identifying and optimizing ketoreductases for the efficient production of this intermediate with high specificity and yield (Zhao, Liu, Pei, Guo, & Wu, 2017).

properties

IUPAC Name

(1S)-2-amino-1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJIXOUDTUPEEL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431816
Record name (S)-2-amino-1-(3-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-1-(3-chlorophenyl)ethanol

CAS RN

168112-89-8
Record name (S)-2-amino-1-(3-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of LAH (2.36 g, 59 mmol) in dry THF (70 mL) was added a solution of (3-chloro-phenyl)-hydroxy-acetonitrile (4.0 g, 24 mmol) in dry THF (55 mL) dropwise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 60° C. for 2 hours. After cooling to 0° C., a saturated solution of sodium hydroxide was added dropwise and extracted with dichloromethane (200 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated to dryness. The residue was purified by column chromatography (methanol:dichloromethane, 1:10) to afford 2-amino-1-(3-chloro-phenyl)-ethanol. (Yield 2.86 g, 70%). LC-MS: [M+H]+ 172.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Velaparthi, MG Saulnier, MD Wittman, P Liu… - Bioorganic & medicinal …, 2010 - Elsevier
A series of 3-[6-(4-substitued-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one were synthesized to modulate CYP3A4 inhibition and improve aqueous solubility of our …
Number of citations: 17 www.sciencedirect.com

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